REACTION_CXSMILES
|
C[O-].[Na+].Br[C:5]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([I:13])[N:6]=1.[C:14]([O-])(O)=[O:15].[Na+].C(Cl)Cl>CN(C=O)C>[I:13][C:7]1[N:6]=[C:5]([O:15][CH3:14])[C:10]([O:11][CH3:12])=[CH:9][CH:8]=1 |f:0.1,3.4|
|
Name
|
NaOMe
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1OC)I
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1OC)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stir the reaction medium
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification on SiO2 (EtOAc at 10%/heptane)
|
Type
|
CUSTOM
|
Details
|
gives 4 (3.13 g, 74.9% as a white solid
|
Name
|
|
Type
|
|
Smiles
|
IC1=CC=C(C(=N1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |